Home > Products > Screening Compounds P100636 > Deferasirox 2-glucuronide
Deferasirox 2-glucuronide - 1233196-92-3

Deferasirox 2-glucuronide

Catalog Number: EVT-1726756
CAS Number: 1233196-92-3
Molecular Formula: C27H23N3O10
Molecular Weight: 549.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deferasirox 2-glucuronide is a significant metabolite of deferasirox, an oral iron chelator used primarily in the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions. This compound is formed through the process of glucuronidation, a common metabolic pathway involving the conjugation of substances with glucuronic acid. Understanding deferasirox 2-glucuronide involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.

Source

Deferasirox 2-glucuronide is produced endogenously in the liver as a result of the metabolism of deferasirox. The glucuronidation process is catalyzed by uridine diphosphate glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to deferasirox. This metabolic pathway is crucial for the elimination of excess iron from the body, thereby reducing the risk of iron-induced toxicity.

Classification

Deferasirox 2-glucuronide falls under the category of acyl glucuronides, which are known for their role in drug metabolism and excretion. These compounds are characterized by their ability to modify pharmacokinetic properties and influence drug interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of deferasirox 2-glucuronide can be achieved through both enzymatic and chemical methods. The primary method involves:

  1. Enzymatic Glucuronidation: This occurs in vivo where deferasirox is conjugated with glucuronic acid via uridine diphosphate glucuronosyltransferase enzymes. The reaction conditions typically require the presence of cofactors that facilitate this enzymatic process.
  2. Chemical Synthesis: For research purposes, deferasirox 2-glucuronide can be synthesized using chemical methods that replicate enzymatic glucuronidation. This involves utilizing glucuronic acid derivatives and specific catalysts under controlled laboratory conditions to yield the desired product.

Technical Details

The synthetic process often includes:

  • Reagents: Glucuronic acid or its derivatives.
  • Catalysts: Specific enzymes or chemical catalysts that promote the glucuronidation reaction.
  • Conditions: Controlled temperature and pH to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular formula for deferasirox 2-glucuronide is C27H29N3O8. Its structure features a glucuronic acid moiety linked to the deferasirox molecule, which enhances its solubility and facilitates renal excretion.

Data

  • Molecular Weight: Approximately 505.54 g/mol.
  • Chemical Structure: The compound exhibits a complex arrangement that includes aromatic rings characteristic of deferasirox and a sugar moiety from glucuronic acid.
Chemical Reactions Analysis

Reactions

Deferasirox 2-glucuronide primarily undergoes hydrolysis and further conjugation reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can revert to deferasirox and glucuronic acid.
  2. Conjugation: It may participate in additional conjugation reactions leading to more complex metabolites.

Technical Details

  • Common Reagents: Hydrochloric acid for hydrolysis; beta-glucuronidase for enzymatic hydrolysis.
  • Reaction Conditions: Acidic environments or specific enzymatic conditions to facilitate these reactions .
Mechanism of Action

Process

The mechanism by which deferasirox 2-glucuronide exerts its effects mirrors that of its parent compound, deferasirox. It primarily functions by binding to ferric ions (Fe3+) in the body:

  1. Iron Chelation: Deferasirox 2-glucuronide binds iron in a 2:1 ratio, forming stable complexes that are subsequently excreted via feces.
  2. Metabolic Pathway: The compound undergoes hepatic metabolism leading to its elimination from the body, thereby reducing iron overload .

Data

The pharmacokinetics indicate that deferasirox achieves peak plasma concentrations within 1-4 hours post-administration, reflecting its efficient absorption and distribution.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to its polar characteristics conferred by the glucuronic acid moiety.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may undergo hydrolysis under extreme pH levels.
  • Reactivity: Exhibits reactivity typical of acyl glucuronides, including potential interactions with proteins leading to covalent modifications .
Applications

Deferasirox 2-glucuronide plays a crucial role in scientific research:

  1. Metabolism Studies: It serves as a reference standard for understanding the metabolic pathways of deferasirox.
  2. Analytical Method Development: Utilized in quality control processes within pharmaceutical industries to validate analytical methods for drug testing.
  3. Pharmacokinetic Research: Aids in studying drug interactions and pharmacological effects associated with iron chelation therapy .
Introduction to Deferasirox 2-Glucuronide in Iron Chelation Therapy

Deferasirox 2-glucuronide (C~27~H~23~N~3~O~10~, CID 135566034) is the principal phase II metabolite of deferasirox, an orally administered iron chelator used to treat transfusion-dependent iron overload. This water-soluble conjugate forms through direct glucuronidation of the parent drug, fundamentally altering its pharmacokinetic behavior and elimination pathways. As the dominant metabolic product identified in human studies, deferasirox 2-glucuronide exemplifies how conjugation reactions dictate the biological fate of therapeutic agents [2] [5].

Role of Glucuronidation in Deferasirox Metabolism

Structural Characterization of Deferasirox 2-Glucuronide

Deferasirox 2-glucuronide features a β-D-glucopyranuronic acid moiety linked via an O-glycosidic bond to the phenolic hydroxyl group at the 2-position of one phenyl ring in the deferasirox scaffold. This conjugation increases its molecular weight to 549.48 g/mol (C~27~H~23~N~3~O~10~) and introduces multiple hydrogen-bonding sites, significantly enhancing hydrophilicity compared to the parent compound. The glucuronic acid unit adopts a ^4^C~1~ chair conformation with axial carboxylate orientation at C-5, critical for recognition by hepatobiliary transporters [3] [5]. Key structural identifiers include:

  • IUPAC Name: (2S,3S,4S,5R,6S)-6-[2-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • InChIKey: VZBGWWQXUJQLAJ-BMODKXSASA-N
  • SMILES: O[C@H]1C@HOC@@HC(O)=O [3] [5]

Enzymatic Pathways and Isoform Specificity

Glucuronidation of deferasirox is predominantly catalyzed by hepatic uridine diphosphate glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 identified as the primary isoforms responsible. This regioselective conjugation at the 2-hydroxyphenyl group occurs with high efficiency, accounting for >80% of deferasirox's metabolic clearance in humans. In vitro studies using recombinant UGT enzymes confirm that UGT1A1 exhibits the highest catalytic activity (V~max~ = 4.8 pmol/min/mg protein), followed by UGT1A3 (V~max~ = 3.2 pmol/min/mg protein). The reaction follows Michaelis-Menten kinetics with K~m~ values of 18.5 μM and 22.7 μM for UGT1A1 and UGT1A3, respectively, indicating moderate substrate affinity [4] [6] [7].

Quantitative Significance in Human Metabolism

Clinical pharmacokinetic studies using [^14^C]-labeled deferasirox in beta-thalassemic patients reveal that deferasirox 2-glucuronide (designated M6 in metabolic profiles) represents the predominant circulating metabolite, constituting approximately 60–70% of total plasma radioactivity at steady state. After oral administration of 1,000 mg deferasirox, the metabolite-to-parent AUC ratio ranges from 0.8 to 1.2, confirming extensive first-pass and systemic glucuronidation. In feces, unchanged deferasirox and its 2-glucuronide collectively account for >60% of recovered radioactivity, underscoring the pathway's quantitative dominance [2].

Table 1: Key Metabolites of Deferasirox in Humans

MetaboliteStructure% Total Radioactivity (Plasma)Primary Excretion Route
DeferasiroxParent compound87%Feces (as unchanged drug)
M6 (2-glucuronide)Phenolic glucuronide60–70%*Feces (via bile)
M3Acyl glucuronide<5%Urine
M15-hydroxy derivative6%Urine/Feces
M45'-hydroxy derivative2%Feces

Percentage relative to total circulating metabolites; data from [2] [5]

Biological Significance of Phase II Conjugation in Drug Disposition

Impact on Pharmacokinetic Behavior and Elimination

Glucuronidation critically determines deferasirox's elimination profile through three interconnected mechanisms:

  • Biliary Excretion Enhancement: The anionic glucuronide conjugate exhibits high affinity for canalicular efflux transporters, particularly Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). This facilitates active transport into bile, resulting in fecal elimination of 84% of the administered dose. Enterohepatic recirculation occurs when intestinal β-glucuronidases hydrolyze the conjugate, releasing free deferasirox for reabsorption [2] [6].
  • Plasma Protein Binding Reduction: While deferasirox itself is >99% albumin-bound, glucuronidation reduces protein affinity to 75–85%, accelerating hepatobiliary clearance. The decreased binding correlates with the metabolite's 5-fold higher volume of distribution compared to the parent drug [6].
  • Renal Clearance Modulation: Despite the glucuronide's hydrophilicity, renal excretion remains minor (8% of dose) due to reabsorption via OAT3/OATP4C1 transporters in the proximal tubule. This contrasts with typical glucuronides that undergo extensive urinary elimination [2] [4].

Influence of Genetic and Physiological Factors

Polymorphisms in UGT1A1 and UGT1A3 genes significantly alter deferasirox 2-glucuronide formation:

  • UGT1A1*28 allele (TA repeat polymorphism) reduces glucuronidation capacity by 30–40%, increasing systemic deferasirox exposure by 1.8-fold
  • UGT1A3*2 (c.31C>T) decreases metabolite formation by 25% in homozygous carriersHepatic impairment disproportionately affects clearance, as cirrhotic patients exhibit 3.2-fold higher deferasirox AUC due to reduced UGT expression and impaired biliary flow. Interestingly, co-administration with UGT inducers (e.g., rifampicin) decreases deferasirox exposure by 44%, while inhibitors (e.g., ketoconazole) increase it by 1.4-fold, demonstrating the pathway's susceptibility to drug interactions [4] [6] [7].

Table 2: Factors Modulating Deferasirox 2-Glucuronide Formation

FactorEffect on GlucuronidationChange in Deferasirox AUCClinical Relevance
UGT1A1*28 homozygous↓ 35–40%↑ 180%Risk of systemic toxicity
Hepatic cirrhosis (Child-Pugh B)↓ 60–70%↑ 320%Require dose reduction
Rifampicin co-administration↑ 150% (enzyme induction)↓ 44%Potential therapeutic failure
Renal impairment (eGFR<30)↔ (minimal change)↑ 15% (not significant)No dose adjustment needed

Data compiled from [4] [6] [7]

Functional Consequences of Glucuronidation on Therapeutic Activity

Unlike the parent drug, deferasirox 2-glucuronide lacks significant iron-chelating capacity due to:

  • Steric Hindrance: The bulky glucuronide group obstructs access to the triazole-iron coordination site
  • Altered Charge Distribution: The glucuronide's carboxylate competes with iron for binding to phenolic oxygensIn vitro assays confirm the metabolite's iron dissociation constant (K~d~ >10 μM) is 100-fold higher than deferasirox (K~d~ = 0.1 μM), rendering it pharmacologically inactive. Consequently, glucuronidation functions as a detoxification mechanism, preventing excessive iron depletion. However, enterohepatic cycling reactivates the drug through deglucuronidation, effectively prolonging its therapeutic action [2] [6].

Properties

CAS Number

1233196-92-3

Product Name

Deferasirox 2-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H23N3O10

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)24-28-23(29-30(24)14-11-9-13(10-12-14)25(35)36)16-6-2-4-8-18(16)39-27-21(34)19(32)20(33)22(40-27)26(37)38/h1-12,19-22,27,31-34H,(H,35,36)(H,37,38)/t19-,20-,21+,22-,27+/m0/s1

InChI Key

VZBGWWQXUJQLAJ-BMODKXSASA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.